N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C19H13N3O5 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5/c1-11-5-6-15-14(9-11)21-19(27-15)12-3-2-4-13(10-12)20-18(23)16-7-8-17(26-16)22(24)25/h2-10H,1H3,(H,20,23) |
InChI Key |
KUPHUXKMNIVHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced through nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: The final coupling of the benzoxazole and nitrofuran moieties can be achieved using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, reduced amine derivatives, and oxidized nitrofuran compounds .
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Structure : This compound replaces the 5-methyl group on the benzoxazole with a chlorine atom at the para position of the phenyl ring and introduces a 2-nitrophenyl substituent on the furan.
- The 2-nitrophenyl group introduces additional steric bulk and π-stacking capacity, which may alter pharmacokinetic properties.
- Synthetic Pathway : Similar to the target compound but requires chlorinated precursors during benzoxazole formation .
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
- Structure: Substitutes the benzoxazole ring with a 1,2,4-oxadiazole heterocycle and incorporates a 4-methoxyphenoxy methyl group.
- Key Differences: The oxadiazole ring is less aromatic than benzoxazole, reducing conjugation effects but improving metabolic stability. The methoxyphenoxy group enhances solubility due to its polar ether linkage, contrasting with the hydrophobic methyl group in the target compound.
- Applications : Oxadiazole derivatives are often explored as antimicrobial agents, suggesting divergent biological activity compared to benzoxazole analogs .
Fluorescent Brightener 368 Derivatives
- Structure: Mixtures containing benzoxazole cores linked via ethenyl groups to phenyl rings (e.g., CAS No. 1533–45–5).
- Key Differences :
Structural and Functional Data Table
| Compound Name | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|
| N-[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | 379.33 g/mol | 5-Methyl-benzoxazole, 5-nitro-furan | Antimicrobial, Anticancer |
| N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide | 449.80 g/mol | 4-Chloro-phenyl, 2-nitro-phenyl-furan | Enzyme inhibition |
| N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide | 374.30 g/mol | Oxadiazole, 4-methoxyphenoxy | Antimicrobial, Solubility-enhanced agents |
| Fluorescent Brightener 368 (CAS 1533–45–5) | ~500 g/mol* | Ethenyl-linked benzoxazole-phenyl | Optical materials, Dyes |
*Estimated based on structural similarity.
Research Findings and Implications
- Electronic Effects : The nitro group on the furan ring in the target compound enhances electrophilicity, a feature shared with its 2-nitrophenyl analog . However, the absence of a second nitro group (as in the 2-nitrophenyl derivative) may reduce off-target reactivity.
- Biological Activity : Benzoxazole-nitrofuran hybrids exhibit broad-spectrum antimicrobial activity, but substitution patterns (e.g., methyl vs. chlorine) significantly modulate toxicity profiles .
- Synthetic Challenges : The target compound’s methyl group simplifies synthesis compared to chlorinated or methoxy-substituted analogs, which require additional protection/deprotection steps .
Biological Activity
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 377.35 g/mol
- CAS Number : Not specified in the sources
The presence of the benzoxazole and nitrofuran moieties in its structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria. In a study involving 41 compounds derived from benzoxazole, it was found that some exhibited significant activity against Bacillus subtilis and Escherichia coli, although the overall antibacterial potential was moderate .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined; specific data for the compound needs further investigation.
Anticancer Activity
Benzoxazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain benzoxazole-based compounds can induce apoptosis in breast cancer cells (e.g., MCF-7, MDA-MB-231) and other types such as lung (A549), liver (HepG2), and colorectal cancer cells (HCT-116) . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a specific study examining a series of benzoxazole derivatives, it was observed that compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells. The presence of methoxy and dimethylamino groups significantly increased their potency compared to those lacking such substituents .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, benzoxazole derivatives have been investigated for antiviral and antimalarial properties. For instance, certain derivatives have shown activity against viral infections by inhibiting viral replication mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide?
- The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1 : Formation of the benzoxazole core through cyclization of 2-amino-5-methylphenol derivatives with carboxylic acids or anhydrides under reflux conditions .
- Step 2 : Coupling the benzoxazole intermediate with 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
- Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., benzoxazole protons at δ 7.2–8.5 ppm) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 378.08) .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting DNA gyrase or β-lactamase to evaluate mechanistic interactions .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes?
- Density Functional Theory (DFT) : Predicts reaction energetics and transition states for key steps (e.g., cyclization barriers) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction yields (e.g., DMF vs. THF) .
- Retrosynthetic Analysis : Tools like Synthia™ identify viable precursors and minimize side reactions .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in Nitrofuran Moiety : The nitro group often exhibits rotational disorder, requiring TWINABS for data correction .
- Thermal Motion : High displacement parameters in the benzoxazole ring necessitate restraints (e.g., SIMU in SHELXL) .
- Validation : CheckCIF reports resolve clashes (e.g., R₁ > 5% indicates poor data quality) .
Q. How do molecular docking studies predict its antiviral mechanism?
- Target Selection : Docking against viral polymerases (e.g., MPXV DPol) using AutoDock Vina .
- Binding Affinity : Nitrofuran’s nitro group forms hydrogen bonds with Thr503 and Lys557 (ΔG ≈ -9.2 kcal/mol) .
- MD Validation : 100-ns simulations confirm stable binding (RMSD < 2.0 Å) .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Replicates : Triplicate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Metabolite Interference : LC-MS/MS detects degradation products (e.g., nitro-reduction to amine derivatives) .
- Cell Line Authentication : STR profiling ensures consistency in cytotoxicity studies .
Q. How is structure-activity relationship (SAR) analysis conducted on derivatives?
- Scaffold Modifications : Compare analogs with substituents at the benzoxazole 5-position (e.g., -CH₃ vs. -Cl) .
- QSAR Modeling : CoMFA/CoMSIA correlates logP values with IC₅₀ (r² > 0.85) .
- In Vivo Correlation : Pharmacokinetic studies in rodents assess bioavailability (%F) of top candidates .
Q. What methods mitigate hygroscopicity in formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
